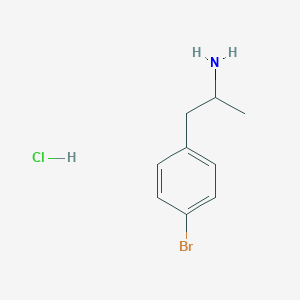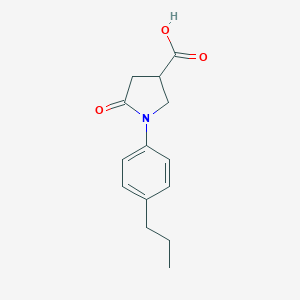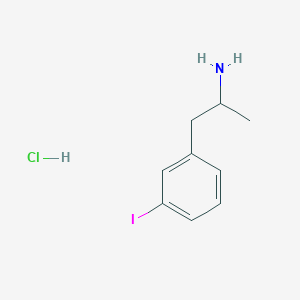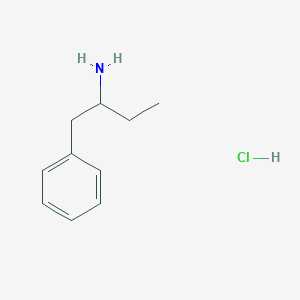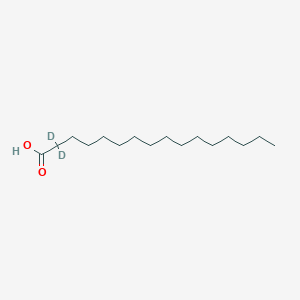
2-(2-Acetylaminoethyl)-6-cyanopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Acetylaminoethyl)-6-cyanopyridine, also known as ACEPy, is a synthetic compound that belongs to the pyridine family. It is widely used in scientific research due to its unique chemical properties and potential applications. In
作用機序
The mechanism of action of 2-(2-Acetylaminoethyl)-6-cyanopyridine is not fully understood. However, it is believed that 2-(2-Acetylaminoethyl)-6-cyanopyridine interacts with various proteins and enzymes in the body, leading to changes in their activity and function. 2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. 2-(2-Acetylaminoethyl)-6-cyanopyridine has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to have neuroprotective properties, which may help protect neurons from damage and degeneration.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Acetylaminoethyl)-6-cyanopyridine in lab experiments is its versatility. 2-(2-Acetylaminoethyl)-6-cyanopyridine can be used in a wide range of applications, from catalysis to drug discovery. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine is relatively easy to synthesize and purify, making it a cost-effective choice for researchers. However, one limitation of using 2-(2-Acetylaminoethyl)-6-cyanopyridine is its potential toxicity. 2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to be toxic in certain concentrations, and caution should be taken when handling and using this compound.
将来の方向性
There are many potential future directions for research involving 2-(2-Acetylaminoethyl)-6-cyanopyridine. One area of interest is the development of 2-(2-Acetylaminoethyl)-6-cyanopyridine-based fluorescent dyes for imaging applications. 2-(2-Acetylaminoethyl)-6-cyanopyridine has also been studied for its potential use in the treatment of cancer and Alzheimer's disease, and further research in these areas could lead to the development of new therapies. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine could be used as a starting material for the synthesis of new compounds with unique properties and potential applications.
Conclusion:
In conclusion, 2-(2-Acetylaminoethyl)-6-cyanopyridine is a versatile and potentially valuable compound for scientific research. Its unique chemical properties and potential applications make it a valuable tool for researchers in various fields. Further research in this area could lead to the development of new therapies and technologies that could have a significant impact on human health and well-being.
科学的研究の応用
2-(2-Acetylaminoethyl)-6-cyanopyridine has a wide range of potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, such as pyridine-based polymers and fluorescent dyes. 2-(2-Acetylaminoethyl)-6-cyanopyridine can also be used as a ligand for metal ions and as a catalyst for organic reactions. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
特性
CAS番号 |
135450-58-7 |
|---|---|
製品名 |
2-(2-Acetylaminoethyl)-6-cyanopyridine |
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC名 |
N-[2-(6-cyanopyridin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C10H11N3O/c1-8(14)12-6-5-9-3-2-4-10(7-11)13-9/h2-4H,5-6H2,1H3,(H,12,14) |
InChIキー |
OBLJOXCFETZQEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=NC(=CC=C1)C#N |
正規SMILES |
CC(=O)NCCC1=NC(=CC=C1)C#N |
同義語 |
Acetamide, N-[2-(6-cyano-2-pyridinyl)ethyl]- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


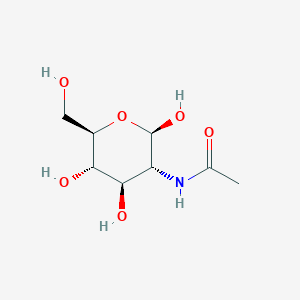
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)


